Cas no 1256391-84-0 ((2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid)
![(2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid structure](https://ja.kuujia.com/scimg/cas/1256391-84-0x500.png)
(2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- (R)-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid
- (2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid
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- インチ: 1S/C9H15NO5/c1-14-9(13)10-7(8(11)12)6-2-4-15-5-3-6/h6-7H,2-5H2,1H3,(H,10,13)(H,11,12)/t7-/m1/s1
- InChIKey: PCRRPOJDJXDSHT-SSDOTTSWSA-N
- ほほえんだ: O1CCC([C@H](C(=O)O)NC(=O)OC)CC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 237
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 84.9
(2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18202-250MG |
(2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid |
1256391-84-0 | 95% | 250MG |
¥ 1,537.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18202-500MG |
(2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid |
1256391-84-0 | 95% | 500MG |
¥ 2,560.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18202-10G |
(2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid |
1256391-84-0 | 95% | 10g |
¥ 19,206.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18202-1G |
(2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid |
1256391-84-0 | 95% | 1g |
¥ 3,841.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18202-1g |
(2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid |
1256391-84-0 | 95% | 1g |
¥3771.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18202-100mg |
(2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid |
1256391-84-0 | 95% | 100mg |
¥946.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18202-5G |
(2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid |
1256391-84-0 | 95% | 5g |
¥ 11,523.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18202-100MG |
(2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid |
1256391-84-0 | 95% | 100MG |
¥ 963.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18202-5g |
(2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid |
1256391-84-0 | 95% | 5g |
¥11314.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18202-10.0g |
(2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid |
1256391-84-0 | 95% | 10.0g |
¥18857.0000 | 2024-07-28 |
(2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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(2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acidに関する追加情報
Introduction to (2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic Acid (CAS No. 1256391-84-0)
(2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid, identified by its CAS number 1256391-84-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a chiral center and functional groups that include a methoxycarbonyl moiety and an oxan ring, has garnered attention for its potential applications in drug discovery and synthetic chemistry.
The structure of (2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid consists of an α-amino acid derivative with a carboxylate group and an N-methoxycarbonyl substituent. The presence of the oxan ring, which is a five-membered heterocyclic ether, introduces unique electronic and steric properties to the molecule. These characteristics make it a valuable building block for the synthesis of more complex pharmacophores.
In recent years, there has been growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. The enantiomerically pure form of (2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid has been explored as a potential chiral building block in the synthesis of optically active compounds. Such compounds are crucial in pharmaceuticals, where the stereochemistry of a molecule can significantly influence its biological activity.
One of the most compelling aspects of (2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid is its versatility in synthetic applications. The methoxycarbonyl group can be readily transformed into other functional groups, such as amides or esters, while the carboxylate functionality allows for further derivatization via esterification or amidation. This flexibility makes it an attractive candidate for use in combinatorial chemistry libraries and high-throughput screening assays.
Recent studies have highlighted the role of α-amino acid derivatives in the development of novel therapeutic agents. The oxan ring, in particular, has been shown to enhance metabolic stability and bioavailability, making it an appealing feature for drug candidates. For instance, derivatives of (2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid have been investigated as potential inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
The synthesis of (2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid typically involves multi-step organic transformations, starting from readily available precursors. Key steps include protection-deprotection strategies to handle the reactive functional groups, as well as stereocontrolled reactions to ensure the correct configuration at the chiral center. Advances in catalytic methods have also enabled more efficient routes to this compound, reducing both reaction times and byproduct formation.
In addition to its synthetic utility, (2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid has been studied for its potential biological activity. Initial pharmacological screening has revealed that certain derivatives exhibit inhibitory effects on target enzymes, suggesting their use as lead compounds in drug development. Further research is ongoing to explore the full spectrum of biological activities and to optimize synthetic routes for large-scale production.
The use of computational methods has also played a significant role in understanding the properties of (2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid. Molecular modeling studies have provided insights into its interactions with biological targets, helping to guide the design of more effective derivatives. These computational approaches are increasingly integral to modern drug discovery pipelines, complementing experimental techniques and accelerating the development process.
The future prospects for (2R)-2-[(methoxycarbonyl)amino]-2-(oxan-4-yl)acetic acid are promising, with ongoing research focusing on expanding its applications in medicinal chemistry and materials science. As synthetic methodologies continue to evolve, it is expected that more efficient and scalable routes will be developed, further enhancing its utility as a building block for complex molecules. Additionally, collaborations between academia and industry are likely to drive innovation in this area, leading to novel therapeutic agents based on this versatile compound.
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